1,2,4-Butanetriol-1,4-dinitrate

Description

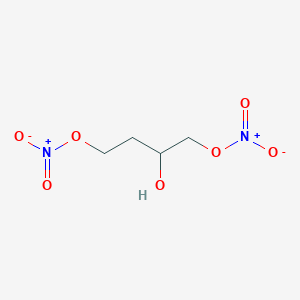

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-4-nitrooxybutyl) nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O7/c7-4(3-13-6(10)11)1-2-12-5(8)9/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVLJENCCRCOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])C(CO[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,4 Butanetriol 1,4 Dinitrate and Its Precursors

Chemical Nitration of 1,2,4-Butanetriol (B146131)

The primary chemical method for producing nitrate (B79036) esters like BTDN is the direct nitration of the corresponding polyol precursor, in this case, 1,2,4-Butanetriol. This process involves the carefully controlled reaction of the alcohol with a potent nitrating agent.

Mixed Acid Nitration Protocols and Reaction Conditions

The conventional and most widely documented method for the nitration of 1,2,4-Butanetriol involves the use of a mixed acid solution, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). asianpubs.org Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the primary nitrating species.

The reaction conditions are critical to ensure both high yield and safety. The nitration is a highly exothermic process, and temperature control is paramount to prevent runaway reactions and the decomposition of the product. google.com Typically, the mixed acid is cooled to below -10°C in an ice bath before the dropwise addition of 1,2,4-Butanetriol. asianpubs.org The reaction temperature is carefully maintained, often in the range of 5°C to 20°C, to control the reaction rate. google.com Following the addition of butanetriol, the mixture is stirred for a short period before the product, an oily layer, is separated from the spent acid. asianpubs.orggoogle.com The product is then washed with water and neutralized, for instance, with a sodium carbonate solution. asianpubs.org

A variation of this process involves the co-nitration of 1,2,4-Butanetriol with glycerin to produce a mixed energetic plasticizer of 1,2,4-Butanetriol trinitrate (BTTN) and nitroglycerin. google.comdtic.mil This approach can reportedly help avoid the "fuming off" of nitric acid that sometimes occurs during the nitration of pure 1,2,4-Butanetriol. google.com

Table 1: Typical Reaction Conditions for Mixed Acid Nitration of 1,2,4-Butanetriol

| Parameter | Condition | Source(s) |

| Nitrating Agent | Mixture of Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | asianpubs.orggoogle.com |

| Acid Ratio (HNO₃:H₂SO₄) | 2:3 (v/v) for 98-100% acids | asianpubs.org |

| Initial Acid Temperature | Below -10°C | asianpubs.org |

| Reaction Temperature | Maintained between 5°C and 20°C | google.com |

| Post-Reaction | Separation of product layer, washing with water, neutralization | asianpubs.org |

Continuous Flow Synthesis Techniques for Nitrate Ester Formation

To overcome the safety challenges associated with batch nitration, such as poor heat dissipation and the risk of thermal runaway, continuous flow synthesis in microreactors has emerged as a safer and more efficient alternative. iitb.ac.innih.gov This technique offers superior temperature control due to the high surface-area-to-volume ratio of the microreactors, minimizing reaction hold-up volume and thus enhancing safety. iitb.ac.infraunhofer.de

In a typical continuous flow setup, the polyol (1,2,4-Butanetriol) and the nitrating acid are introduced via separate pumps into a micromixer or a T-junction, where they combine. iitb.ac.in The resulting mixture then travels through a temperature-controlled tubular reactor for a specific residence time, typically very short (e.g., one minute). nih.gov The reaction is then quenched, and the product is collected. This method allows for on-demand production and is easily scalable. iitb.ac.in Research has demonstrated that a wide range of nitrate esters, including dinitrates, trinitrates like BTTN, and tetranitrates, can be synthesized with high yields (>90%) and excellent space-time yields using this approach. iitb.ac.innih.gov

Evaluation of Nitration Efficiency and Selectivity for BTDN

The efficiency of the nitration process is primarily measured by the yield and purity of the final product. For the closely related 1,2,4-Butanetriol trinitrate (BTTN), yields are typically in the range of 70–85% with a purity of over 98%. The formation of various isomers, including the desired 1,2,4-Butanetriol-1,4-dinitrate and other dinitrate isomers, is a key aspect of the byproduct profile.

Selectivity in nitration refers to which hydroxyl groups of the 1,2,4-Butanetriol molecule are esterified. While the trinitrate (BTTN) is often the target, incomplete nitration will result in a mixture of dinitrate and mononitrate isomers. The specific reaction conditions, including acid concentration, temperature, and reaction time, influence this selectivity. Achieving selective nitration to favor a specific isomer like BTDN over others is a significant challenge. Some nitrating systems, such as acetyl nitrate in continuous flow, have been shown to offer improved selectivity in other nitration reactions, suggesting potential applicability for controlling the nitration of butanetriol. fraunhofer.de

Biocatalytic and Microbial Synthesis of 1,2,4-Butanetriol Precursors

As an alternative to traditional chemical synthesis routes for 1,2,4-Butanetriol (BT), which can be environmentally taxing, biosynthetic methods using engineered microbes and enzymatic systems have been developed. nih.govsciepublish.com These "green" approaches utilize renewable feedstocks, primarily carbohydrates.

Engineered Microbial Pathways for 1,2,4-Butanetriol Production from Carbohydrates (e.g., Xylose, Arabinose)

Significant research has focused on engineering microorganisms, particularly Escherichia coli, to produce 1,2,4-Butanetriol from pentose (B10789219) sugars like D-xylose and L-arabinose, which are abundant components of lignocellulosic biomass. nih.govunl.edu These processes rely on the creation of novel, non-natural biosynthetic pathways within the host organism. nih.gov

The most common engineered pathway for converting D-xylose to BT involves a series of enzymatic steps: unl.eduresearchgate.net

Oxidation: D-xylose is first oxidized to D-xylonolactone by a xylose dehydrogenase.

Hydrolysis: The xylonolactone is then hydrolyzed to D-xylonate by a xylonolactonase.

Dehydration: A xylonate dehydratase catalyzes the conversion of D-xylonate to 2-keto-3-deoxy-D-xylonate.

Decarboxylation: This intermediate is decarboxylated by a 2-keto acid decarboxylase to form 3,4-dihydroxybutanal.

Reduction: Finally, the 3,4-dihydroxybutanal is reduced by an aldehyde reductase to yield 1,2,4-Butanetriol.

To improve BT production, metabolic engineering strategies are employed, such as overexpressing key pathway enzymes, identifying the most efficient enzymes from various sources, and deleting competing metabolic pathways to direct more carbon flux towards BT synthesis. oup.comnih.gov For instance, knocking out genes responsible for native xylose metabolism (like xylA and xylB) in E. coli has been shown to enhance BT production. unl.edu These efforts have led to significant improvements in BT titers, with some engineered strains producing several grams per liter. unl.edunih.govdtic.mil

Table 2: Examples of Engineered Microbial Systems for 1,2,4-Butanetriol (BT) Production

| Microorganism | Substrate | Key Engineering Strategy | BT Titer | Source(s) |

| Engineered E. coli | D-xylose | Pathway assembly, deletion of competing pathways, enzyme optimization | 5.1 g/L | nih.gov |

| Engineered E. coli | D-xylose | Coexpression of five pathway enzymes, deletion of native xylose metabolism genes | 3.92 g/L | unl.edu |

| Engineered E. coli | D-arabinose | Pathway construction, deletion of byproduct pathways | 2.24 g/L | frontiersin.org |

| Engineered E. coli | Glucose | Design of a novel pathway via homoserine | 19.6 mg/L | sciepublish.com |

Enzymatic Systems for Enantioselective 1,2,4-Butanetriol Synthesis

Beyond whole-cell fermentation, cell-free enzymatic systems offer an alternative for producing 1,2,4-Butanetriol. These biocatalytic cascades can achieve very high product concentrations and yields by avoiding cellular metabolic burdens and toxicity issues. acs.org

A notable example is the enzymatic production of (S)-1,2,4-Butanetriol from D-xylose. acs.org By carefully selecting and optimizing a cascade of enzymes, researchers have achieved titers exceeding 100 g/L. One study reported reaching a concentration of 1.6 M (170 g/L) of (S)-BT, which approaches the microbial toxicity limit of the compound. acs.org This demonstrates the high efficiency of enzymatic systems.

These methods also provide a route to enantiomerically pure BT. nih.gov Since 1,2,4-Butanetriol is a chiral molecule, existing as (S)- and (R)-enantiomers, the ability to produce a specific stereoisomer is highly valuable. nih.govresearchgate.net Microbial synthesis starting from D-xylose or L-arabinose can lead to the production of D-1,2,4-butanetriol ((S)-enantiomer) and L-1,2,4-butanetriol ((R)-enantiomer), respectively. nih.govnih.gov This stereoselectivity is a distinct advantage over traditional chemical synthesis methods that typically produce a racemic mixture. nih.govfrontiersin.org

Optimization of Bioreaction Parameters for Precursor Yield

A critical aspect of optimizing BT production is the fine-tuning of fermentation conditions. For instance, in a study utilizing an engineered E. coli strain, the fermentation temperature was adjusted to 30°C, which was found to be optimal for the activity of the α-ketoacid decarboxylase KdcA from Lactococcus lactis, a key enzyme in the BT biosynthesis pathway. nih.gov This adjustment resulted in a higher concentration of BT compared to fermentations conducted at other temperatures. nih.gov Similarly, maintaining the pH of the culture is crucial. In one study, the pH of the fermentation medium was controlled at 7.4 using ammonia (B1221849) and phosphoric acid to ensure optimal conditions for E. coli growth and enzymatic conversions. sciepublish.com

The composition of the culture medium, including carbon and nitrogen sources, as well as the presence of specific metal ions, also plays a pivotal role. The concentration of the initial substrate, such as xylose, and the feeding strategy during fed-batch fermentation are key variables that are often optimized. For example, in a fed-batch fermentation process with an engineered E. coli strain, a controlled feeding of xylose was implemented to maintain its concentration below inhibitory levels, leading to a significant production of BT. nih.gov Another study demonstrated that supplementing the medium with low concentrations of glucose alongside xylose could support the supply of NADH, a crucial cofactor for the enzymatic reactions in the BT synthesis pathway, ultimately boosting the BT titer. nih.gov

Metabolic engineering strategies often involve the overexpression of specific enzymes and the deletion of competing metabolic pathways to channel the carbon flux towards BT. The choice of enzymes and their expression levels are critical parameters. For instance, the co-expression of xylose dehydrogenase, xylonolactonase, xylonate dehydratase, a 2-keto acid decarboxylase, and an aldehyde reductase in E. coli has been shown to be effective for converting xylose to BT. nih.gov Furthermore, the enhancement of iron uptake in Saccharomyces cerevisiae has been shown to improve the activity of xylonate dehydratase, an iron-sulfur cluster-containing enzyme, thereby increasing BT production. nih.gov

The table below summarizes key findings from various studies on the optimization of bioreaction parameters for 1,2,4-Butanetriol production.

| Microorganism | Key Optimization Parameter | Effect on BT Yield | Reference |

| Escherichia coli | Fermentation Temperature | Adjusting to 30°C improved BT concentration. | nih.gov |

| Escherichia coli | pH Control | Maintained at 7.4 for optimal growth and production. | sciepublish.com |

| Saccharomyces cerevisiae | Cofactor Engineering | Overexpression of NADH kinase and feeding glucose improved BT titer. | nih.gov |

| Saccharomyces cerevisiae | Metal Ion Availability | Enhanced iron uptake improved xylonate dehydratase activity. | nih.gov |

| Escherichia coli | Gene Expression Tuning | Co-expression of a specific set of enzymes enabled efficient xylose to BT conversion. | nih.gov |

| Escherichia coli | Substrate Feeding | Fed-batch fermentation with controlled xylose feed increased BT production. | nih.gov |

Chemo-Enzymatic Approaches in 1,2,4-Butanetriol Production

Chemo-enzymatic synthesis represents a powerful strategy that combines the high selectivity and mild reaction conditions of enzymatic catalysis with the versatility of traditional chemical transformations. beilstein-journals.orgnih.gov In the context of 1,2,4-Butanetriol (BT) production, chemo-enzymatic approaches offer the potential to overcome limitations associated with purely biological or chemical methods.

A prominent chemo-enzymatic strategy for BT involves the biocatalytic conversion of a renewable starting material, such as D-xylose, into a key intermediate, which is then chemically converted to BT. For instance, a multi-enzyme cascade can be employed to convert D-xylose to an intermediate like 3,4-dihydroxybutanal. This biocatalytic step leverages the stereospecificity of enzymes to produce a chiral intermediate from an achiral starting material. dtic.mil The resulting intermediate can then be subjected to a chemical reduction step to yield 1,2,4-butanetriol.

The development of novel biosynthetic pathways can also be integrated into a chemo-enzymatic workflow. Researchers have designed a non-natural pathway for BT synthesis from glucose via the amino acid homoserine in engineered E. coli. sciepublish.com This pathway utilizes a series of enzymatic reactions to convert homoserine into 4-hydroxy-2-oxobutanoic acid (HOBA), which is then further catalyzed to BT. sciepublish.com While this particular study focused on the complete biosynthetic pathway, the intermediate HOBA could potentially be isolated and chemically converted to BT, representing a chemo-enzymatic approach.

The table below outlines the enzymes involved in the biosynthetic pathways that form the basis of chemo-enzymatic strategies for 1,2,4-Butanetriol production.

| Enzyme | Role in Biosynthetic Pathway | Starting Material | Intermediate Produced | Reference |

| Xylose Dehydrogenase | Oxidation of xylose | D-Xylose | D-Xylonolactone | nih.gov |

| Xylonolactonase | Hydrolysis of D-xylonolactone | D-Xylonolactone | D-Xylonate | nih.gov |

| Xylonate Dehydratase | Dehydration of D-xylonate | D-Xylonate | 2-Keto-3-deoxy-xylonate | nih.gov |

| 2-Ketoacid Decarboxylase | Decarboxylation of 2-keto-3-deoxy-xylonate | 2-Keto-3-deoxy-xylonate | 3,4-Dihydroxybutanal | nih.govnih.gov |

| Alcohol Dehydrogenase / Aldehyde Reductase | Reduction of 3,4-dihydroxybutanal | 3,4-Dihydroxybutanal | 1,2,4-Butanetriol | nih.govnih.gov |

| Engineered Phosphoserine Transaminase | Deamination of homoserine | Homoserine | 4-Hydroxy-2-oxobutanoic acid (HOBA) | sciepublish.com |

| Lactate Dehydrogenase, CoA-transferase, Aldehyde/Alcohol Dehydrogenase | Conversion of HOBA to BT | 4-Hydroxy-2-oxobutanoic acid (HOBA) | 1,2,4-Butanetriol | sciepublish.com |

Reaction Mechanisms and Chemical Reactivity of 1,2,4 Butanetriol 1,4 Dinitrate

Fundamental Nitrate (B79036) Ester Bond Chemistry

Nitrate esters are organic compounds containing the R−ONO₂ functional group, formed from the esterification of an alcohol with nitric acid. wikipedia.org The formation of nitrate esters, known as nitrooxylation, is typically achieved by reacting an alcohol with a mixture of concentrated nitric acid and a dehydrating agent like sulfuric acid. wikipedia.orgkhanacademy.orgyoutube.com

The chemistry of the nitrate ester bond is characterized by the N-O single bond, which is the weakest bond in the group and susceptible to cleavage. The decomposition of nitrate esters can be initiated by heat or the abstraction of a hydrogen atom, leading to the formation of reactive intermediates. This process can involve the elimination of HONO (nitrous acid) and may be followed by an autocatalytic decomposition driven by the accumulation of nitrogen dioxide (NO₂). The significant energy released upon decomposition, yielding stable gases like molecular nitrogen (N₂) and carbon dioxide, is a key characteristic of this functional group. wikipedia.org

Oxidative Transformations of 1,2,4-Butanetriol-1,4-dinitrate

The carbon backbone of this compound, particularly the secondary alcohol group at the 2-position, is susceptible to oxidation. Strong oxidizing agents can be employed to transform this functional group. While specific studies on the oxidation of BTDN are not extensively detailed in the provided search results, the general principles of alcohol oxidation can be applied.

Table 1: Potential Oxidative Transformations of this compound

| Oxidizing Agent | Potential Product | Reaction Details |

| Potassium Permanganate (KMnO₄) | Carboxylic Acids / Ketones | Strong oxidizing agents can cleave the carbon backbone or oxidize the secondary alcohol to a ketone. |

| Chromic Acid (H₂CrO₄) | Ketones | A common reagent for oxidizing secondary alcohols to ketones. |

Reductive Pathways of this compound

The reduction of the nitrate ester groups is a significant pathway for this compound. This can be achieved through chemical reagents or enzymatic processes. The reduction, or denitration, typically converts the nitrate ester back to an alcohol and releases nitrite (B80452) or other nitrogen oxides.

Chemically, strong reducing agents like lithium aluminum hydride are expected to reduce the nitrate esters to their corresponding alcohols.

Enzymatically, the metabolism of organic nitrates is a well-studied reductive pathway. While BTDN is often used as a stable internal standard in the metabolic studies of other nitrates like nitroglycerin (NTG), these studies provide insight into the relevant biological reduction mechanisms. nih.govnih.govresearchgate.net Enzymes such as aldehyde dehydrogenases (ALDH), particularly ALDH2, are known to metabolize organic nitrates, producing dinitrate metabolites and nitric oxide (NO). nih.govnih.gov This process involves the reductive release of nitrite from the nitrate ester group. nih.gov

Table 2: Reductive Pathways of this compound

| Reagent/System | Product(s) | Pathway Description |

| Lithium Aluminum Hydride (LiAlH₄) | 1,2,4-Butanetriol (B146131) | Chemical reduction of the nitrate ester groups to hydroxyl groups. |

| Aldehyde Dehydrogenase (ALDH) enzymes | Corresponding alcohols, Nitrite (NO₂⁻) | Enzymatic reduction (denitration) is a key metabolic pathway for organic nitrates. nih.govnih.gov |

Nucleophilic Substitution Reactions Involving this compound

The carbon atoms bearing the nitrate ester groups are electrophilic and can be targets for nucleophiles. In these reactions, the nitrate group acts as a leaving group. Common nucleophiles can displace one or both of the nitrate ester groups.

For instance, reaction with sodium hydroxide (B78521) could lead to hydrolysis, regenerating the alcohol functional groups. Similarly, reaction with ammonia (B1221849) could lead to the formation of amino compounds, although such specific reactions for BTDN are not detailed in the provided results.

Table 3: Potential Nucleophilic Substitution Reactions

| Nucleophile | Potential Product | Reaction Type |

| Hydroxide (e.g., NaOH) | 1,2,4-Butanetriol | Sₙ2 displacement of the nitrate ester group. |

| Ammonia (NH₃) | Amino-substituted butanetriol derivatives | Sₙ2 displacement of the nitrate ester group. |

Theoretical and Computational Chemistry Studies of 1,2,4 Butanetriol 1,4 Dinitrate

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Currently, there is a notable absence of published research detailing quantum chemical investigations into the molecular structure and electronic properties of 1,2,4-Butanetriol-1,4-dinitrate.

Density Functional Theory (DFT) Applications in BTDN Research

No specific applications of Density Functional Theory (DFT) for the research of BTDN have been identified in publicly accessible scientific literature. DFT is a powerful computational method widely used to investigate the electronic structure, geometry, and reactivity of molecules, but its application to BTDN has not been documented.

Ab Initio Calculations for Conformational Analysis of this compound

Similarly, there are no available records of ab initio calculations being employed for the conformational analysis of this compound. Such studies would be valuable for understanding the molecule's three-dimensional structure and the relative energies of its different conformers, which in turn influence its physical and chemical properties.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling to elucidate the reaction pathways and transition states of this compound is another area where published research is lacking. One source briefly mentions a decomposition mechanism for BTDN that involves the elimination of HONO and an autocatalytic decomposition driven by the accumulation of NO2; however, this is not supported by cited computational studies.

Elucidation of Nitration Mechanisms via Theoretical Methods

There are no theoretical studies available that specifically elucidate the nitration mechanisms for the synthesis of this compound from its precursor, 1,2,4-butanetriol (B146131). While the nitration of alcohols is a well-known chemical process, detailed computational investigations into the specific reaction coordinates, intermediates, and transition states for BTDN formation have not been published.

Energy Barrier Calculations for Chemical Transformations of BTDN

Consistent with the lack of research in the aforementioned areas, there are no publicly available energy barrier calculations for the chemical transformations of this compound. Such calculations are crucial for understanding the kinetics and thermodynamics of its reactions, including its decomposition and potential reactivity with other substances.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 1,2,4 Butanetriol 1,4 Dinitrate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural analysis of organic molecules, including 1,2,4-Butanetriol-1,4-dinitrate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopic Analysis of BTDN

Proton (¹H) NMR spectroscopy of BTDN reveals distinct signals corresponding to the different sets of protons in its structure. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrate (B79036) groups, which causes the adjacent protons to be deshielded and appear at a higher chemical shift. A key feature in the ¹H NMR spectrum is the confirmation of nitrate groups attached at the 1- and 4-positions, with chemical shifts around δ 4.45 ppm being characteristic of protons adjacent to -ONO₂ groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| H-1 | 4.5 - 4.7 |

| H-2 | 4.0 - 4.2 |

| H-3 | 1.8 - 2.0 |

| H-4 | 4.5 - 4.7 |

Note: The data presented is based on predictive models and typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopic Analysis of BTDN

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the case of BTDN, the carbons attached to the electron-withdrawing nitrate groups are significantly deshielded and appear at lower field (higher ppm values). The carbon bearing the hydroxyl group will also exhibit a distinct chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 70 - 75 |

| C-2 | 65 - 70 |

| C-3 | 30 - 35 |

| C-4 | 70 - 75 |

Note: The data presented is based on predictive models and typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopic Characterization of Functional Groups

Infrared (IR) spectroscopy of BTDN is characterized by strong absorption bands associated with the nitrate ester groups (-ONO₂). These typically appear as two distinct, strong bands corresponding to asymmetric and symmetric stretching vibrations. The presence of a hydroxyl (-OH) group is also readily identified by a broad absorption band in the higher wavenumber region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H | Stretching | 2850 - 3000 |

| NO₂ | Asymmetric Stretching | 1620 - 1660 |

| NO₂ | Symmetric Stretching | 1270 - 1290 |

| C-O | Stretching | 1000 - 1300 |

Raman Spectroscopy Applications in BTDN Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the nitrate groups often produce strong and characteristic Raman signals. This technique is particularly useful for analyzing samples in aqueous solutions, as water is a weak Raman scatterer.

Table 4: Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| C-H | Stretching | 2850 - 3000 |

| NO₂ | Symmetric Stretching | 1270 - 1300 |

| C-C | Stretching | 800 - 1200 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For BTDN, with a molecular weight of 196.12 g/mol , the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

The fragmentation of BTDN in the mass spectrometer is influenced by the nitrate ester groups. Common fragmentation pathways involve the loss of nitro (NO₂) and nitrato (NO₃) groups, as well as cleavage of the carbon-carbon bonds. The mechanism of decomposition can be initiated by the abstraction of a hydrogen atom, leading to the elimination of HONO and subsequent autocatalytic decomposition driven by NO₂ accumulation.

Table 5: Potential Mass Spectrometric Fragments of this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M-NO₂]⁺ | 150 | Loss of a nitro group |

| [M-ONO₂]⁺ | 134 | Loss of a nitrato group |

| [M-2NO₂]⁺ | 104 | Loss of two nitro groups |

| NO₂⁺ | 46 | Nitro group |

| NO⁺ | 30 | Nitrosyl cation |

High-Resolution Mass Spectrometry of this compound

High-resolution mass spectrometry (HRMS) is a powerful technique for the determination of the elemental composition of a molecule with high accuracy and precision. For this compound, HRMS provides an exact mass measurement, which is crucial for its unambiguous identification. The molecular formula of BTDN is C₄H₇N₃O₉, leading to a calculated monoisotopic mass that can be compared against the experimentally measured value. This high degree of mass accuracy helps to differentiate BTDN from other compounds that may have the same nominal mass but different elemental compositions.

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₄H₇N₃O₉ | 241.0182 |

This table presents the calculated exact mass for this compound based on its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an essential technique for the structural elucidation of molecules. wikipedia.orgnih.gov In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then fragmented through processes like collision-induced dissociation (CID). The resulting product ions are then analyzed by a second mass analyzer. youtube.com This fragmentation pattern provides a "fingerprint" of the molecule, confirming its structure. For BTDN, MS/MS can be used to confirm the connectivity of the nitrate groups and the butanetriol backbone. The fragmentation of the molecular ion would be expected to show losses of nitro groups (NO₂) and other characteristic fragments, providing definitive structural evidence.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Significance |

| 241.0182 | 195.0247 | NO₂ (45.9935) | Loss of a nitro group |

| 241.0182 | 149.0312 | 2 x NO₂ (91.987) | Loss of two nitro groups |

| 241.0182 | 75.0242 | C₄H₆O₂N₂O₆ | Cleavage of the carbon backbone |

This table provides a hypothetical fragmentation pathway for BTDN in an MS/MS experiment, illustrating potential product ions and their structural significance. Actual fragmentation can vary based on instrumentation and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of compounds in a mixture. nih.gov For BTDN, HPLC is particularly useful for assessing its purity and for separating it from isomers and related byproducts. asianpubs.org

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a nonpolar stationary phase and a polar mobile phase. chromatographyonline.com Method development for BTDN would involve optimizing several parameters to achieve a good separation with sharp, symmetrical peaks. Key parameters include the choice of the stationary phase (e.g., C18, C8, or Phenyl), the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the column temperature. nih.gov A UV detector is often used for the analysis of nitrate esters like BTDN.

A typical starting point for method development could be a C18 column with a gradient elution, starting with a high percentage of water and increasing the proportion of organic solvent over time. researchgate.netmdpi.com This allows for the elution of a wide range of compounds with varying polarities.

| Parameter | Typical Range/Options | Purpose |

| Stationary Phase | C18, Phenyl | Provides nonpolar surface for retention |

| Mobile Phase | Acetonitrile/Water, Methanol/Water | Elutes analytes from the column |

| Elution Mode | Isocratic or Gradient | Controls the separation over time |

| Flow Rate | 0.5 - 2.0 mL/min | Affects retention time and resolution |

| Column Temperature | 25 - 40 °C | Influences retention and peak shape |

| Detection | UV (e.g., 210-230 nm) | Quantifies the analyte |

This table outlines the key parameters and their typical ranges for developing a reversed-phase HPLC method for BTDN analysis.

A significant challenge in the analysis of BTDN can be the separation of its isomers and other closely related compounds that may be present as impurities from the synthesis process. researchgate.net These can include positional isomers where the nitrate groups are at different positions on the butanetriol backbone (e.g., 1,2,3-butanetriol (B1208628) dinitrate isomers) or compounds with varying degrees of nitration. Achieving chromatographic resolution of these closely related species often requires careful optimization of the HPLC method. nih.gov Using high-efficiency columns with smaller particle sizes (as in UHPLC) or exploring different stationary phase selectivities (e.g., a phenyl column which offers pi-pi interactions) can be effective strategies. nih.govresearchgate.net Adjusting the mobile phase composition and temperature can also fine-tune the selectivity and achieve baseline separation of critical pairs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Precursor and Byproduct Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.govnih.gov While BTDN itself may have limited thermal stability for direct GC analysis, GC-MS is an excellent tool for analyzing its more volatile precursors and potential byproducts.

For instance, the starting material, 1,2,4-butanetriol (B146131), can be readily analyzed by GC-MS. researchgate.net This is crucial for quality control, ensuring the purity of the precursor before the nitration step. The analysis of 1,2,4-butanetriol by GC-MS typically involves its derivatization to increase its volatility and improve its chromatographic behavior. researchgate.net Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) ether of 1,2,4-butanetriol is more volatile and produces a characteristic mass spectrum that allows for its confident identification and quantification.

| Analyte | Derivatization Agent | Typical GC Column | Significance |

| 1,2,4-Butanetriol | BSTFA | DB-5ms, HP-5ms | Quality control of starting material |

| Potential Volatile Byproducts | None or Silylation | DB-5ms, HP-5ms | Identification of synthesis impurities |

This table summarizes the application of GC-MS for the analysis of the precursor 1,2,4-butanetriol and potential volatile byproducts, including common derivatization and column choices.

Chemical Degradation Pathways and Stability Research of 1,2,4 Butanetriol 1,4 Dinitrate

Unimolecular Thermal Decomposition Mechanisms of Nitrate (B79036) Esters

The initial decomposition of nitrate esters in the absence of external catalysts typically proceeds through two primary competing unimolecular pathways. researchgate.netnih.gov These reactions are fundamental to understanding the intrinsic stability of the molecule. For compounds like BTTN, density functional theory (DFT) calculations have been employed to elucidate these mechanisms. nih.gov

One of the principal mechanisms for the initial thermal decomposition of nitrate esters is the homolytic cleavage of the O-NO2 bond. nih.gov This reaction involves the breaking of the weakest bond in the molecule, the oxygen-nitrogen bond, to produce two radical species: nitrogen dioxide (•NO2) and an alkoxy radical. researchgate.netnih.gov

Studies on the closely related BTTN show that this homolysis is a key initial step. nih.gov The process can be represented as:

R-O-NO₂ → R-O• + •NO₂

In the case of BTTN, this pathway leads to the formation of •NO2 and a butanetriol dinitrate radical, which subsequently undergoes further decomposition to yield smaller, more stable molecules. nih.gov Research indicates this pathway is slightly more energetically favorable than the competing HONO elimination reaction. nih.gov

Table 1: Products of O-NO₂ Homolysis in BTTN Decomposition

| Reactant | Primary Products | Subsequent Decomposition Products |

|---|

A second significant unimolecular decomposition pathway involves the elimination of nitrous acid (HONO). researchgate.netnih.gov This reaction is a concerted process where a hydrogen atom, typically from a carbon adjacent to the nitrate ester group, is transferred to one of the oxygen atoms of the nitrate group, leading to the cleavage of the O-NO2 bond and the formation of an alkene and HONO.

For BTTN, theoretical studies have identified successive HONO elimination reactions as a viable decomposition route. nih.gov This pathway becomes the predominant reaction channel during the initial stages of decomposition when the concentration of nitrogen dioxide is low. researchgate.net The mechanism involves the formation of HONO and unsaturated aldehyde intermediates, which then decompose further. nih.gov

**6.2. Autocatalytic Decomposition Processes Initiated by Nitrogen Dioxide (NO₂) **

While unimolecular reactions initiate degradation, the process is often accelerated by the products formed, particularly nitrogen dioxide (NO₂). researchgate.netnih.gov The accumulation of NO₂ from the initial O-NO₂ homolysis triggers an autocatalytic cycle that significantly increases the decomposition rate. researchgate.net

DFT studies on BTTN have shown that the autocatalytic process is initiated by the abstraction of a hydrogen atom from the carbon backbone by NO₂. researchgate.net This reaction has a much lower activation energy compared to the unimolecular pathways, making it kinetically favorable once a threshold concentration of NO₂ is reached. researchgate.netnih.gov The rate constants for this autocatalytic decomposition can be orders of magnitude greater than those for unimolecular reactions. researchgate.net The catalytic effect of NO₂ has been found to lower the activation energy barrier for the decomposition of nitrate esters by 11.82–17.86 kJ/mol. nih.gov

The decomposition of BTTN can therefore be seen as a two-stage process:

Initial Stage: Dominated by unimolecular HONO elimination and O-NO₂ homolysis, leading to a gradual buildup of NO₂. researchgate.net

Second Stage: Once NO₂ concentration surpasses a certain threshold, autocatalytic decomposition becomes the main reaction channel, leading to rapid degradation. researchgate.net

Mechanistic Studies of Stabilization Strategies for Nitrate Esters

Given that NO₂ is the key species in the autocatalytic decomposition of nitrate esters, stabilization strategies primarily focus on its removal. nih.govresearchgate.net Stabilizers are compounds added to energetic formulations to react with and neutralize acidic decomposition products like NO₂, thereby inhibiting the autocatalytic cycle and extending the material's safe storage life. springerprofessional.de

Aromatic amines are a widely used class of stabilizers for nitrate esters. nih.govnih.gov Their mechanism involves reacting with NO₂ to block its catalytic activity. nih.gov

Table 2: Common Stabilizers for Nitrate Esters and Their Mechanism

| Stabilizer Class | Examples | Mechanism of Action |

|---|---|---|

| Aromatic Amines | Diphenylamine (DPA), N-Methyl-4-nitroaniline (MNA), 2-Nitrodiphenylamine (2NDPA) researchgate.netnih.gov | Scavenge NO₂ through electrophilic substitution on the aromatic ring, preventing it from catalyzing nitrate ester decomposition. nih.gov |

| Phenolic Compounds | Phenols with hydroxyl groups in the para position nih.gov | Act as effective NO₂ scavengers. The hydroxyl group enhances the reactivity of the aromatic ring towards NO₂. nih.gov |

| Inorganic Compounds | Zeolites (e.g., Clinoptilolite), Nano-scale metal oxides (e.g., Barium Oxide) dntb.gov.ua | Adsorb NOx gases onto their surface or within their porous structure, physically sequestering the catalyst from the nitrate ester. researchgate.netdntb.gov.ua |

Studies have shown that the activation barriers for the reaction between aromatic amine stabilizers and NO₂ (typically 27-113 kJ/mol) are significantly lower than the activation energies for the NO₂-catalyzed decomposition of nitrate esters (127-137 kJ/mol). nih.gov This kinetic preference ensures that the stabilizer effectively intercepts NO₂ before it can participate in degradation reactions. nih.gov

Kinetic Analysis of Degradation Processes

Kinetic analysis provides quantitative insight into the rates and energetics of the various decomposition pathways. For BTTN, it has been determined that the pathway involving O-NO₂ cleavage has a slightly lower activation energy than the HONO elimination pathway, making it marginally more favorable. nih.gov

Table 3: Comparative Activation Energies in Nitrate Ester Decomposition

| Reaction Pathway | Description | Typical Activation Energy Range (kJ/mol) | Reference |

|---|---|---|---|

| Nitrate Ester + NO₂ | Autocatalytic decomposition catalyzed by NO₂. | 127 - 137 | nih.gov |

| Stabilizer + NO₂ | Reaction of an aromatic amine stabilizer with NO₂. | 27 - 113 | nih.gov |

The lower activation energy for the stabilizer-NO₂ reaction compared to the autocatalytic decomposition reaction provides the kinetic basis for the effective stabilization of nitrate esters. nih.gov

Research Applications and Functional Studies of 1,2,4 Butanetriol 1,4 Dinitrate in Advanced Chemical Systems

Investigation of 1,2,4-Butanetriol-1,4-dinitrate as an Energetic Material Research Component

The dinitrate form, BTDN, is a precursor to the more widely studied energetic plasticizer, BTTN. Research into BTDN often overlaps with the study of BTTN, as the properties of the final product are influenced by the synthesis and purity of its precursors.

Mechanistic Studies of BTTN Combustion and Detonation

The combustion and detonation of BTTN, for which BTDN is a precursor, have been the focus of significant research. The decomposition of nitrate (B79036) esters like BTTN can be initiated by the abstraction of a hydrogen atom, which leads to the formation of reactive intermediates. This process is understood to occur in two stages: an initial phase involving the elimination of HONO, followed by an autocatalytic decomposition driven by the accumulation of NO2.

Theoretical studies using density functional theory (DFT) have further elucidated the unimolecular decomposition of BTTN in the gas phase. These calculations identified two primary decomposition mechanisms:

O-NO2 Bond Homolysis: This pathway involves the breaking of one of the O-NO2 bonds, which is slightly more energetically favorable. nih.govresearchgate.net

HONO Elimination: This alternative mechanism involves the successive elimination of HONO molecules. nih.govresearchgate.net

Research has also shown that autocatalytic decomposition, initiated by γ-H abstraction, becomes the dominant reaction channel as the concentration of NO2 increases during the reaction. researchgate.net

Role of BTTN in Propellant Combustion Efficiency and Ballistics Optimization

BTTN is a key component in advanced propellant formulations, valued for its ability to improve performance while maintaining safety. asianpubs.orgwikipedia.org As an energetic plasticizer, BTTN enhances the mechanical properties of propellant binders, making them more flexible and less prone to cracking. asianpubs.orgfraunhofer.de This is crucial for ensuring the structural integrity and reliable performance of solid rocket motors.

Comparative Analysis with Other Energetic Plasticizers in Research Contexts

BTTN is often compared to other energetic plasticizers, most notably nitroglycerin (NG). asianpubs.orgwikipedia.org Key comparative points include:

Thermal Stability: BTTN exhibits significantly higher thermal stability than NG, decomposing at around 220°C compared to NG's decomposition at approximately 50°C.

Shock Sensitivity: BTTN is considerably less sensitive to shock and friction than NG, making it a safer alternative for handling and in formulations. wikipedia.org

Volatility: BTTN is less volatile than NG, which reduces migration within the propellant and improves long-term stability. wikipedia.org

These properties make BTTN a promising replacement for NG in many high-energy applications. wikipedia.orgndia.org Energetic plasticizers are essential for lowering the glass transition temperature and improving the processability of energetic formulations while contributing to the energy content. fraunhofer.de

| Property | 1,2,4-Butanetriol (B146131) trinitrate (BTTN) | Nitroglycerin (NG) |

| Decomposition Temperature | ~220°C | ~50°C |

| Impact Sensitivity | 50 J | 0.3 J |

| Volatility | Lower wikipedia.org | Higher wikipedia.org |

Analytical Chemistry Applications of this compound

Beyond its role as a precursor, this compound has found specific applications in the field of analytical chemistry.

Internal Standard Applications in Chromatographic Quantitation

BTDN is utilized as an internal standard in the chromatographic analysis of nitroglycerin and its metabolites. Its stability and distinct retention properties make it a reliable reference compound for quantifying these substances in various samples. The parent compound, 1,2,4-Butanetriol, is also used as an internal standard for the determination of glycerol (B35011) and other related compounds in vegetable oil methyl esters by gas chromatography. sigmaaldrich.com

Use in Method Development for Nitrated Compound Analysis

The well-characterized nature of BTDN makes it a useful compound in the development and validation of analytical methods for other nitrated compounds. clearsynth.com Its presence as a known impurity in the synthesis of BTTN necessitates the development of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to ensure the purity of the final product. asianpubs.org Techniques have been developed for the routine analysis of 1,2,4-Butanetriol and its related compounds, including contaminants that can affect the nitration process. dtic.mil

Exploration of Chemical Modifications and Derivatization for Novel Compounds

The chemical landscape of this compound is primarily defined by its synthesis from its parent polyol, 1,2,4-Butanetriol, and the inherent reactivity of its remaining functional group. While its fully nitrated counterpart, 1,2,4-Butanetrioltrinitrate (BTTN), is a well-studied energetic plasticizer, BTDN represents a partially substituted derivative with distinct chemical characteristics. wikipedia.org Research into the derivatization of butanetriol has largely focused on the synthesis of BTTN, with dinitrate isomers often considered byproducts.

The primary method for synthesizing BTDN is the direct nitration of 1,2,4-Butanetriol. This process involves reacting the parent triol, a viscous liquid alcohol with three hydroxyl groups, with a nitrating agent, typically a mixture of nitric and sulfuric acids. asianpubs.orgbayvillechemical.net By carefully controlling the reaction conditions, such as temperature and the molar ratio of reactants, partial nitration can be achieved to yield dinitrate esters. The synthesis of BTTN, for example, requires maintaining a temperature below 10 °C to prevent runaway reactions. asianpubs.org

The derivatization of 1,2,4-Butanetriol through nitration does not solely produce the 1,4-dinitrate isomer. The presence of three hydroxyl groups at the 1, 2, and 4 positions allows for the formation of several structural isomers. These isomers, while sharing the same molecular formula, possess different functionalities due to the location of the remaining free hydroxyl group.

Table 1: Potential Dinitrate Derivatives of 1,2,4-Butanetriol

| Compound Name | Position of Nitrate Groups | Position of Free Hydroxyl Group |

| This compound | 1, 4 | 2 |

| 1,2,4-Butanetriol-1,2-dinitrate | 1, 2 | 4 |

| 1,2,4-Butanetriol-2,4-dinitrate | 2, 4 | 1 |

The synthesis of the precursor, 1,2,4-Butanetriol, has also been a subject of extensive research, with both chemical and biosynthetic routes established. Chemical methods often involve the reduction of esterified D,L-malic acid. nih.gov More recent advancements have focused on microbial synthesis pathways, using engineered strains of Escherichia coli to produce 1,2,4-Butanetriol from substrates like D-xylose. nih.govgoogle.comnih.gov These green synthesis routes provide a sustainable source of the precursor for subsequent nitration to BTDN and other derivatives. dtic.mil

The structure of this compound is intrinsically linked to its reactivity. Possessing two nitrate ester groups and one secondary hydroxyl group, its chemical behavior is a hybrid of an energetic material and an alcohol. This free hydroxyl group is the primary site for further chemical modification, distinguishing BTDN from the fully substituted BTTN.

The presence of the hydroxyl group offers a reactive handle for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. For instance, oxidation could convert the secondary alcohol to a ketone, yielding a keto-dinitrate derivative. Conversely, substitution reactions could be employed to introduce other functional groups through esterification or etherification, creating a diverse library of novel compounds.

The relationship between the degree of nitration and the physicochemical properties of butanetriol derivatives is a key aspect of its structure-reactivity profile. The introduction of nitrate groups significantly alters the polarity, energy content, and thermal stability of the molecule. A comparison between the parent triol, the dinitrate, and the trinitrate highlights these structural effects.

Table 2: Comparative Properties of Butanetriol and its Nitrate Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Polarity (LogD) |

| 1,2,4-Butanetriol | C₄H₁₀O₃ | 106.12 | 3 Hydroxyl (-OH) | - |

| This compound (BTDN) | C₄H₈N₂O₇ | 196.12 | 2 Nitrate (-ONO₂), 1 Hydroxyl (-OH) | 1.22 |

| 1,2,4-Butanetrioltrinitrate (BTTN) | C₄H₇N₃O₉ | 241.11 | 3 Nitrate (-ONO₂) | 2.74 |

As shown in Table 2, the progressive replacement of hydroxyl groups with nitrate esters leads to an increase in molecular weight. The polarity, indicated by the distribution coefficient (LogD), also changes significantly. BTDN is less polar than BTTN, which influences its solubility and how it interacts with other substances, a critical factor in its separation and purification by methods like High-Performance Liquid Chromatography (HPLC).

The decomposition of BTDN is initiated by the cleavage of its nitrate ester bonds. While BTTN is noted for its high thermal stability (decomposing around 220°C) and lower shock sensitivity compared to nitroglycerin, the properties of BTDN are expected to be intermediate between the parent triol and the trinitrate. The presence of two, rather than three, nitrate groups results in a lower energy density compared to BTTN. This modulation of properties through the degree of nitration is a fundamental principle in the design of energetic materials with tailored characteristics.

Q & A

Basic: What are the primary synthetic routes for 1,2,4-Butanetriol-1,4-dinitrate, and what are their efficiency metrics?

Methodological Answer:

BTTN is synthesized via nitration of 1,2,4-butanetriol using mixed acid (nitric and sulfuric acids). Key efficiency metrics include yield (typically 70–85%), purity (>98% by HPLC), and byproduct profiles (e.g., 1,2-dinitrate and 1,4-dinitrate isomers). Biosynthetic pathways using engineered E. coli have also been explored, focusing on optimizing NADPH-dependent reductase activity to enhance precursor 1,2,4-butanetriol production, achieving titers up to 12.8 g/L in fed-batch fermentation .

Basic: Which analytical techniques are validated for quantifying BTTN in complex matrices like wastewater?

Methodological Answer:

Reverse-phase HPLC with UV detection (λ = 228 nm) is validated for BTTN quantification in wastewater. Key parameters:

- Column: C18 (5 µm, 250 × 4.6 mm)

- Mobile phase: Acetonitrile/water (65:35 v/v)

- Retention time: 17.344 min for BTTN, with a relative standard deviation (RSD) of 2.62% .

Calibration curves (1–100 ppm) show linearity (R² > 0.995), and limits of detection (LOD) are <0.5 ppm.

Advanced: How can researchers resolve discrepancies in BTTN’s distribution coefficients (LogD) observed in HPLC versus theoretical predictions?

Methodological Answer:

Discrepancies arise from solvent-system interactions (e.g., acetonitrile content affecting partitioning). For example, this compound shows a 7.38% error between experimental (LogD = 1.22) and calculated (LogD = 1.13) values . To resolve this:

Recalibrate using experimental LogD values from shake-flask assays.

Adjust mobile phase polarity (e.g., increase water content to 40% for better alignment).

Validate with LC-MS/MS to confirm isomer separation and reduce co-elution artifacts .

Advanced: What strategies optimize the enzymatic steps in microbial biosynthesis of BTTN precursors?

Methodological Answer:

Critical steps involve:

- Enzyme engineering: Screening NADPH-dependent reductases (e.g., Bacillus subtilis YqhD) to enhance 1,2,4-butanetriol production. Site-directed mutagenesis (e.g., F245L mutation) improves catalytic efficiency by 3.5-fold .

- Pathway regulation: Modulating aroE (shikimate dehydrogenase) and dxs (DXP synthase) expression to increase erythrose-4-phosphate flux.

- Fermentation: Two-stage pH control (6.8 → 7.2) and glycerol feeding boost titers to 15.2 g/L .

Regulatory: How does BTTN’s regulatory status impact its handling in international research collaborations?

Methodological Answer:

BTTN is listed under SCOMET Category 3A310 as a controlled nitrate ester, requiring export/import licenses under the Wassenaar Arrangement . Researchers must:

Submit detailed usage protocols to national regulatory bodies (e.g., DGFT in India).

Implement secure storage (e.g., inert atmosphere, –20°C) and disposal via alkaline hydrolysis (1M NaOH, 60°C for 24 hours).

Document traceability for all synthesis batches (e.g., HPLC purity reports) .

Safety: What are the recommended exposure limits for BTTN based on surrogate compounds?

Methodological Answer:

No specific occupational exposure limits (OELs) exist for BTTN. Surrogate data for propylene glycol dinitrate (PGDN) suggest:

- TLV-TWA: 0.05 ppm (0.5 mg/m³) via inhalation .

- Handling precautions: Use fume hoods (minimum airflow 0.5 m/s), nitrile gloves, and monitor for symptoms (headache, hypotension). Toxicity studies indicate LD₅₀ (rat, oral) > 500 mg/kg, but chronic exposure risks (e.g., methemoglobinemia) require periodic hematological screening .

Advanced: How can researchers mitigate thermal instability during BTTN storage?

Methodological Answer:

BTTN decomposes exothermically above 150°C. Mitigation strategies:

Stabilizers: Add 1% diphenylamine (DPA) to inhibit autocatalytic decomposition.

Storage conditions: –20°C under argon, with desiccants (silica gel) to prevent hydrolysis.

Monitoring: Use DSC (Differential Scanning Calorimetry) to track onset temperature (T₀) shifts. Decomposition onset should remain >145°C; deviations >5°C indicate batch degradation .

Basic: What are the key challenges in isolating BTTN from nitration reaction mixtures?

Methodological Answer:

Key challenges include:

- Byproduct separation: Co-eluting isomers (e.g., 1,2-dinitrate at 7.376 min vs. 1,4-dinitrate at 8.158 min) require gradient elution (5→70% acetonitrile over 20 min) .

- Purification: Liquid-liquid extraction (ethyl acetate/water, 3:1) removes residual nitric acid.

- Crystallization: Slow cooling (–4°C, 12 h) in ethanol yields 95% pure BTTN, confirmed by NMR (δ 4.45 ppm for –ONO₂ groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.